REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([I:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].C(O)(=O)[CH2:18][C:19](CC(O)=O)(C(O)=O)[OH:20]>N1C=CC=CC=1>[C:10]([O:1][C:2]1[CH:3]=[C:4]([I:9])[CH:5]=[C:6]([O:8][C:19](=[O:20])[CH3:18])[CH:7]=1)(=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C(C1)O)I
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |